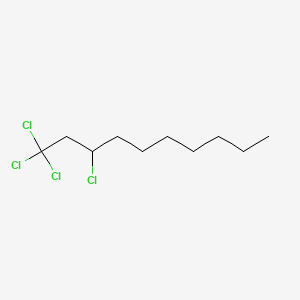

1,1,1,3-Tetrachlorodecane

Vue d'ensemble

Description

1,1,1,3-Tetrachlorodecane , also known by its chemical formula C<sub>10</sub>H<sub>18</sub>Cl<sub>4</sub> , is a chlorinated organic compound. It belongs to the class of chlorinated alkanes and is characterized by its four chlorine atoms attached to a decane backbone. This compound is colorless, and its physical properties make it a useful solvent in various applications.

Synthesis Analysis

The synthesis of 1,1,1,3-Tetrachlorodecane typically involves chlorination reactions. One common method is the chlorination of 1,1,1,3-Tetrachloropropane , which results in the replacement of one hydrogen atom with a chlorine atom at each position. The reaction proceeds under controlled conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of 1,1,1,3-Tetrachlorodecane consists of a linear decane chain (10 carbon atoms) with four chlorine atoms attached. The chlorine atoms are symmetrically distributed along the carbon backbone. The compound’s 3D structure reveals the spatial arrangement of these atoms.

Chemical Reactions Analysis

- Dehydrochlorination : Under specific conditions, 1,1,1,3-Tetrachlorodecane can undergo dehydrochlorination, leading to the removal of a chlorine atom and the formation of a double bond between adjacent carbon atoms.

- Substitution Reactions : The chlorine atoms can be replaced by other functional groups, such as hydroxyl groups or amines, through substitution reactions.

- Reductive Dechlorination : In environmental contexts, microbial processes can lead to the reductive dechlorination of this compound, converting it into less chlorinated forms.

Physical And Chemical Properties Analysis

- Melting Point : Approximately -20°C

- Boiling Point : Around 250°C

- Solubility : Soluble in organic solvents, such as dichloromethane and chloroform

- Density : 1.45 g/cm³

- Vapor Pressure : Low

- Stability : Stable under normal conditions

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Preparation and Catalysis

1,1,1,3-Tetrachlorodecane can be synthesized from ethylene and carbon tetrachloride using iron chloride, a nitrile, and a phosphate ester as catalysts. The process achieves a high conversion ratio of up to 90% for carbon tetrachloride and a selectivity of up to 80% for 1,1,1,3-tetrachlorodecane under optimal conditions (Yang Hui-e, 2010).

Conformational Analysis

The conformational state of 1,1,1,3-tetrachloropropane, a related compound, has been studied using the PMR method in various solvents. This research provides insights into the behavior of similar chlorinated compounds like 1,1,1,3-tetrachlorodecane in different solvents (B. Énglin et al., 1973).

Radical Reactions and Polymer Chemistry

1,1,1,3-Tetrachloropropane adds to vinylidene chloride in the presence of co-ordination catalysts, resulting in various chemical structures including CHCl2CH2CCl2CH2CHCl2, a product of 1,5-hydrogen shift in the intermediate radical. This showcases its potential in polymer chemistry and radical reaction studies (N. A. Kuz’mina et al., 1976).

Adduct Formation and Chemical Reactions

The addition of 1,1,1,3-tetrachloropropane to various olefins in the presence of catalysts like Fe(CO)5 has been studied. This research gives insight into the reactivity and potential chemical applications of 1,1,1,3-Tetrachlorodecane (E. T. Chukovskaya et al., 1972).

Environmental and Analytical Chemistry 5. Homogeneous Degradation: The homogeneous degradation of polychlorinated n-alkanes like 1,2,9,10-tetrachlorodecane, which is structurally similar to 1,1,1,3-Tetrachlorodecane, has been studied in aqueous solutions using hydrogen peroxide, iron, and UV light. This research is vital for understanding the environmental fate and potential remediation methods for such compounds (T. El-Morsi et al., 2002).

- Nuclear Quadrupole Resonance (NQR) Analysis: The use of 35Cl NQR data to study the dynamical model of the 1,1,1,3-tetrachloropropane crystal structure provides valuable information about molecular vibrations and reorientations, which could be relevant for studying similar chlorinated compounds like 1,1,1,3-Tetrachlorodecane (A. Danilov et al., 1979).

Safety And Hazards

- Toxicity : 1,1,1,3-Tetrachlorodecane is toxic if ingested, inhaled, or absorbed through the skin. It can cause liver and kidney damage.

- Environmental Impact : Persistent in the environment, it may accumulate in soil and water.

- Safety Precautions : Handle with care, use appropriate protective equipment, and avoid exposure.

Orientations Futures

Research on 1,1,1,3-Tetrachlorodecane should focus on:

- Environmental Fate : Investigate its behavior in soil and water systems.

- Health Effects : Further study its toxicological impact on humans and wildlife.

- Alternatives : Explore safer alternatives for its industrial applications.

Propriétés

IUPAC Name |

1,1,1,3-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c1-2-3-4-5-6-7-9(11)8-10(12,13)14/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYOJVPCYHTCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872677 | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3-Tetrachlorodecane | |

CAS RN |

51755-60-3 | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)

![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)

![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)